Fezolinetant
Übersicht
Beschreibung
Fezolinetant is a small-molecule, orally active, selective neurokinin-3 receptor antagonist. It is primarily used for the treatment of moderate to severe vasomotor symptoms, such as hot flashes, associated with menopause . Developed by Astellas Pharma, this compound is a non-hormonal treatment option that targets the neural activity responsible for these symptoms .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for fezolinetant involve several steps. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Fezolinetant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the fluorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
Fezolinetant has several scientific research applications:
Chemistry: It serves as a model compound for studying neurokinin-3 receptor antagonists and their chemical properties.
Biology: this compound is used in biological studies to understand the role of neurokinin-3 receptors in various physiological processes.
Medicine: The primary application of this compound is in the treatment of vasomotor symptoms due to menopause.
Wirkmechanismus
Fezolinetant exerts its effects by antagonizing the neurokinin-3 receptor. This receptor is involved in the regulation of body temperature and other physiological processes. By blocking the binding of neurokinin B to the neurokinin-3 receptor, this compound modulates neuronal activity in the thermoregulatory center of the brain, thereby reducing the frequency and severity of vasomotor symptoms .
Vergleich Mit ähnlichen Verbindungen
Fezolinetant is unique among neurokinin-3 receptor antagonists due to its favorable pharmacokinetic profile, which allows it to effectively cross the blood-brain barrier . Similar compounds include:
Osanetant: Another neurokinin-3 receptor antagonist, but with less favorable pharmacokinetics.
This compound stands out due to its high affinity for the neurokinin-3 receptor and its ability to provide significant relief from vasomotor symptoms with a good safety profile .
Biologische Aktivität
Fezolinetant is a novel non-hormonal treatment primarily aimed at alleviating moderate to severe vasomotor symptoms (VMS) associated with menopause. As a neurokinin 3 (NK3) receptor antagonist, it functions by blocking neurokinin B (NKB) binding, which is crucial in regulating thermoregulatory processes. This article will delve into the biological activity of this compound, highlighting its efficacy, safety profile, and mechanisms of action based on diverse clinical studies.
This compound specifically targets the NK3 receptor, part of a neuropeptide signaling pathway that influences body temperature regulation. By inhibiting NKB binding on KNDy neurons, this compound modulates neuronal activity in the hypothalamic thermoregulatory center, thereby reducing the frequency and severity of hot flashes .
Efficacy in Clinical Trials
Several pivotal trials have evaluated the efficacy of this compound:
- DAYLIGHT Study : This 24-week trial demonstrated that this compound 45 mg significantly reduced the frequency of moderate-to-severe VMS compared to placebo. Participants reported improvements in quality of life (QoL) metrics, including sleep disturbances and overall activity impairment .
- SKYLIGHT Trials : The SKYLIGHT 1 and 2 trials involved over 2,200 women and assessed the drug's effectiveness over 12 weeks with an extension phase. Results indicated that this compound significantly reduced VMS frequency by approximately 1.87 to 2.07 episodes per day compared to placebo at week 4 and maintained this reduction through week 12 .
Summary of Key Findings
Study | Population Size | Treatment Duration | Primary Endpoint | Results |
---|---|---|---|---|
DAYLIGHT | 453 | 24 weeks | VMS frequency | Significant reduction in VMS frequency (p<0.001) |
SKYLIGHT 1 | 2205 | 12 weeks | VMS frequency | Reduction of -2.07 episodes/day (p<0.001) |
SKYLIGHT 4 | 1830 | 52 weeks | Safety & tolerability | No significant safety concerns; mild/moderate AEs |
Safety Profile
This compound has shown a favorable safety profile across various studies:
- Adverse Events : Most treatment-emergent adverse events were mild to moderate, with headache being the most common side effect. Serious adverse events were rare .
- Liver Enzyme Levels : Elevations in liver enzymes were observed but were generally asymptomatic and resolved after discontinuation of the drug. No cases of severe drug-induced liver injury were reported .
- Endometrial Safety : In long-term studies, there were no significant cases of endometrial hyperplasia or malignancy among participants treated with this compound .
Case Studies
-
Case Study: Efficacy in Hormone Therapy-Averse Patients
A subgroup analysis from the DAYLIGHT study highlighted that patients who were averse to hormone therapy experienced significant reductions in VMS frequency and severity after receiving this compound for 24 weeks. This underscores its utility as a non-hormonal alternative for managing menopausal symptoms . -
Long-Term Safety Case Study
In the SKYLIGHT 4 trial, long-term administration (up to 52 weeks) confirmed that this compound was well tolerated without significant adverse effects on endometrial health or bone mineral density, making it a promising option for long-term management of menopausal symptoms .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSNFPASKFYPMN-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601103615 | |
Record name | Fezolinetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1629229-37-3 | |
Record name | [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fezolinetant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fezolinetant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fezolinetant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601103615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEZOLINETANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.